molecular formula C11H11Cl2N3 B8382200 1-(3,5-Dichloropyridin-4-yl)piperidine-4-carbonitrile

1-(3,5-Dichloropyridin-4-yl)piperidine-4-carbonitrile

Cat. No. B8382200
M. Wt: 256.13 g/mol
InChI Key: ZVIYJBMVFXMWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778925B2

Procedure details

General procedure D was followed using 1-(3,5-dichloropyridin-4-yl)piperidine-4-carbonitrile E48 (100 mg, 0.39 mmol), phenyllboronic acid (57 mg, 0.47 mmol), tetrakis(triphenylphosphine)palladium(0) (22 mg, 5 mol %), 0.5 M sodium carbonate (1.1 mL, 0.55 mmol) and acetonitrile (3.5 mL) for 45 min. The crude product was purified by preparative hplc (H2O, MeCN, 90:10-10:90, 30 min) to furnish the title compound (25 mg, 22%), LC-MS (ESI, 3.5 min) Rt 2.24 min, m/z 298 (100%, [M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
57 mg
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Four
Quantity
22 mg
Type
catalyst
Reaction Step Five
Yield
22%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:16])[C:7]=1[N:8]1[CH2:13][CH2:12][CH:11]([C:14]#[N:15])[CH2:10][CH2:9]1.C(=O)([O-])[O-].[Na+].[Na+].[C:23](#N)[CH3:24]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:16][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([C:24]2[CH:23]=[CH:6][CH:7]=[CH:2][CH:3]=2)[C:7]=1[N:8]1[CH2:13][CH2:12][CH:11]([C:14]#[N:15])[CH2:10][CH2:9]1 |f:1.2.3,^1:29,31,50,69|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC=C(C1N1CCC(CC1)C#N)Cl
Step Two
Name
acid
Quantity
57 mg
Type
reactant
Smiles
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)#N
Step Five
Name
Quantity
22 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative hplc (H2O, MeCN, 90:10-10:90, 30 min)
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC=C(C1N1CCC(CC1)C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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